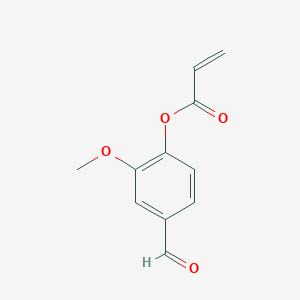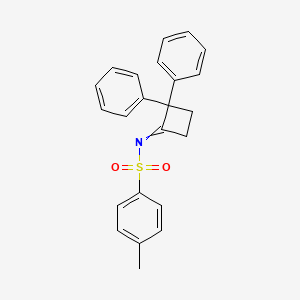![molecular formula C39H53ClO4 B12613136 (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and an oleanane skeleton. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oleanane skeleton: This can be achieved through cyclization reactions involving triterpenoid precursors.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl reagents under specific conditions to attach the chlorophenyl group to the oleanane skeleton.
Formation of the propenyl linkage: This involves the use of propenylating agents to introduce the propenyl group, followed by oxidation to form the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
化学反応の分析
Types of Reactions
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their unique properties.
科学的研究の応用
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- (3beta)-3-[[(2e)-3-(4-Methylphenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
- (3beta)-3-[[(2e)-3-(4-Fluorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
Uniqueness
Compared to similar compounds, (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
特性
分子式 |
C39H53ClO4 |
|---|---|
分子量 |
621.3 g/mol |
IUPAC名 |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H53ClO4/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1 |
InChIキー |
VVRRKSVMSIMNKI-CEDKKCENSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)Cl |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)Cl)C)C)C2C1)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)

![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)
![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)

![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)

![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
